2-Cyclohexylthiazole-5-carboxylic acid
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Overview
Description
2-Cyclohexyl-1,3-thiazole-5-carboxylic acid is a heterocyclic compound that contains a thiazole ring substituted with a cyclohexyl group and a carboxylic acid group. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexyl-1,3-thiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclohexylamine with thiourea and α-haloketones under acidic conditions to form the thiazole ring . The reaction conditions often require heating and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and advanced purification techniques such as crystallization and chromatography are often employed to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexyl-1,3-thiazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles such as alkyl halides or nucleophiles like amines under appropriate conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidines.
Substitution: Formation of N-substituted thiazoles or C-substituted thiazoles.
Scientific Research Applications
2-Cyclohexyl-1,3-thiazole-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Cyclohexyl-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, thiazole derivatives are known to inhibit enzymes such as topoisomerase II, leading to DNA damage and cell death .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1,3-thiazole-5-carboxylic acid
- 2-Methyl-1,3-thiazole-5-carboxylic acid
- 2-Ethyl-4-methyl-1,3-thiazole-5-carboxylic acid
Uniqueness
2-Cyclohexyl-1,3-thiazole-5-carboxylic acid is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and biological activity compared to other thiazole derivatives .
Properties
Molecular Formula |
C10H13NO2S |
---|---|
Molecular Weight |
211.28 g/mol |
IUPAC Name |
2-cyclohexyl-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C10H13NO2S/c12-10(13)8-6-11-9(14-8)7-4-2-1-3-5-7/h6-7H,1-5H2,(H,12,13) |
InChI Key |
PDCLFZFVXDPVLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=NC=C(S2)C(=O)O |
Origin of Product |
United States |
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